(2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate
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Overview
Description
(2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is known for its stability and versatility in chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-methyl 3-methyl-2-aminopentanoate and morpholine-4-carboxylic acid.
Amidation Reaction: The key step involves the amidation of (S)-methyl 3-methyl-2-aminopentanoate with morpholine-4-carboxylic acid. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and optimized reaction conditions to scale up the amidation process.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced amide or morpholine derivatives.
Substitution Products: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(2S,3R)-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
(S)-Methyl 3-methyl-2-(morpholine-4-carboxamido)butanoate: A structurally similar compound with a butanoate backbone instead of a pentanoate.
®-Methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate: The enantiomer of the compound , differing in its stereochemistry.
Uniqueness:
Chirality: The (2S,3R) configuration imparts unique stereochemical properties, influencing its biological activity and interactions.
Functional Groups: The presence of the morpholine ring and the specific arrangement of functional groups make it distinct in terms of reactivity and application potential.
This detailed overview provides a comprehensive understanding of (2S,3R)-methyl 3-methyl-2-(morpholine-4-carboxamido)pentanoate, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl (2S,3R)-3-methyl-2-(morpholine-4-carbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-4-9(2)10(11(15)17-3)13-12(16)14-5-7-18-8-6-14/h9-10H,4-8H2,1-3H3,(H,13,16)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZIMDKFUGFLJD-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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